molecular formula C11H13N3O B2533924 3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenol CAS No. 1255781-07-7

3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenol

Cat. No.: B2533924
CAS No.: 1255781-07-7
M. Wt: 203.245
InChI Key: DMLGHJOLUWYGSE-UHFFFAOYSA-N
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Description

3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a phenol group attached to a triazole ring, which is further substituted with a propan-2-yl group.

Preparation Methods

The synthesis of 3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives. The reaction typically requires the use of a strong acid or base as a catalyst and is carried out under reflux conditions. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield .

Chemical Reactions Analysis

3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents depending on the specific reaction. Major products formed from these reactions include quinones, dihydrotriazoles, and substituted phenols .

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents.

    Medicine: Triazole derivatives, including this compound, have shown promise as anticancer agents due to their ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenol can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives.

Properties

IUPAC Name

3-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7(2)10-12-11(14-13-10)8-4-3-5-9(15)6-8/h3-7,15H,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLGHJOLUWYGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NN1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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